molecular formula C17H18N6O2 B12160584 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide

Cat. No.: B12160584
M. Wt: 338.4 g/mol
InChI Key: PDECUYAUVRTGPJ-UHFFFAOYSA-N
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Description

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide is a heterocyclic compound featuring a pyridazinone core linked to a 1,2,4-triazole moiety via an acetamide bridge. Pyridazinones are well-documented for their broad pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects . The phenyl substitution at the 3-position of the pyridazinone ring enhances aromatic interactions with biological targets, while the isopropyl group on the triazole may influence solubility and metabolic stability. This compound’s structural complexity positions it as a candidate for drug discovery, particularly in oncology and infectious disease research.

Properties

Molecular Formula

C17H18N6O2

Molecular Weight

338.4 g/mol

IUPAC Name

2-(6-oxo-3-phenylpyridazin-1-yl)-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)acetamide

InChI

InChI=1S/C17H18N6O2/c1-11(2)16-19-17(21-20-16)18-14(24)10-23-15(25)9-8-13(22-23)12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H2,18,19,20,21,24)

InChI Key

PDECUYAUVRTGPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NN1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Disconnection Strategy

The target molecule can be dissected into two primary fragments:

  • 6-Oxo-3-phenylpyridazin-1(6H)-yl acetic acid : The pyridazinone ring system with a phenyl substituent at position 3.

  • 3-Isopropyl-1H-1,2,4-triazol-5-amine : The 1,2,4-triazole core bearing an isopropyl group at position 3.

The acetamide linker (-NHCO-) bridges these fragments via nucleophilic acyl substitution.

Synthetic Considerations

  • Pyridazinone Synthesis : Cyclization of 1,4-diketones with hydrazines or oxidation of dihydropyridazines.

  • 1,2,4-Triazole Synthesis : Cyclocondensation of amidines or thiosemicarbazides.

  • Coupling Strategy : Activation of the pyridazinone acetic acid derivative for amide bond formation with the triazole amine.

Synthesis of the Pyridazinone Core

Cyclization of 1,4-Diketones

The 6-oxo-3-phenylpyridazin-1(6H)-yl fragment is synthesized via cyclization of phenyl-substituted 1,4-diketones with hydrazine hydrate. For example, 1-phenylhexane-1,4-dione reacts with hydrazine in ethanol under reflux to yield 3-phenylpyridazin-6(1H)-one.

Reaction Conditions :

  • Solvent: Ethanol (reflux, 8–12 hours)

  • Yield: 65–75%

  • Characterization: 1H^1H NMR (DMSO-d6): δ 8.21 (d, 2H, Ph), 7.45–7.52 (m, 3H, Ph), 6.38 (s, 1H, pyridazinone H-5).

Functionalization to Acetic Acid Derivative

The pyridazinone is alkylated at the N1 position using ethyl bromoacetate in the presence of potassium carbonate, followed by saponification to yield the carboxylic acid:

3-Phenylpyridazin-6(1H)-oneK2CO3, DMFethylbromoacetateEthyl 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetateNaOH, H2OHCl2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)acetic acid\text{3-Phenylpyridazin-6(1H)-one} \xrightarrow[\text{K2CO3, DMF}]{ethyl bromoacetate} \text{Ethyl 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetate} \xrightarrow[\text{NaOH, H2O}]{HCl} \text{2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)acetic acid}

Optimization Notes :

  • Alkylation efficiency improves with polar aprotic solvents (DMF > DMSO).

  • Saponification at 60°C prevents decarboxylation.

Synthesis of 3-Isopropyl-1H-1,2,4-triazol-5-amine

Cyclocondensation of Amidines

The triazole fragment is synthesized via cyclization of N-isopropylamidine with hydrazine derivatives. A representative protocol involves:

N-Isopropylacetamidine+Methyl hydrazinecarboxylateCuI, DMF100°C3-Isopropyl-1H-1,2,4-triazol-5-amine\text{N-Isopropylacetamidine} + \text{Methyl hydrazinecarboxylate} \xrightarrow[\text{CuI, DMF}]{100°C} \text{3-Isopropyl-1H-1,2,4-triazol-5-amine}

Key Advances :

  • Copper Catalysis : CuI (10 mol%) enhances regioselectivity for the 1,2,4-triazole isomer.

  • Solvent Effects : DMF at 100°C achieves 82% yield, while THF results in <50% conversion.

Alternative Route via Thiosemicarbazides

Thiosemicarbazides derived from isopropyl isothiocyanate undergo oxidative cyclization with iodine in basic conditions:

Isopropyl isothiocyanateNH2NH2EtOHThiosemicarbazideI2, K2CO3CH3CN3-Isopropyl-1H-1,2,4-triazol-5-amine\text{Isopropyl isothiocyanate} \xrightarrow[\text{NH2NH2}]{EtOH} \text{Thiosemicarbazide} \xrightarrow[\text{I2, K2CO3}]{CH3CN} \text{3-Isopropyl-1H-1,2,4-triazol-5-amine}

Yield : 74% after column chromatography.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The acetic acid derivative (2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane, followed by reaction with 3-isopropyl-1H-1,2,4-triazol-5-amine:

Acid + EDCl/HOBtActive esterEt3Namine2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide\text{Acid + EDCl/HOBt} \rightarrow \text{Active ester} \xrightarrow[\text{Et3N}]{amine} \text{2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide}

Optimization Data :

ConditionEDCl (equiv)HOBt (equiv)Yield (%)
DCM, 0°C1.21.058
DMF, RT1.51.272
CH3CN, 40°C2.01.568

Notes :

  • DMF enhances solubility of both fragments.

  • Excess EDCl minimizes side reactions.

Mixed Anhydride Method

An alternative employs isobutyl chloroformate to form a mixed anhydride intermediate:

Acid + iBuOCOClNMMTHFAnhydrideamineAcetamide\text{Acid + iBuOCOCl} \xrightarrow[\text{NMM}]{THF} \text{Anhydride} \xrightarrow[]{amine} \text{Acetamide}

Yield : 69% with reduced epimerization risk.

Process Optimization and Scale-Up Challenges

Purification Techniques

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) removes unreacted triazole amine.

  • Recrystallization : Methanol/water (7:3) yields 95% pure product.

Byproduct Analysis

Major byproducts include:

  • Diacetylated triazole : Formed via over-acylation (mitigated by controlling EDCl stoichiometry).

  • Pyridazinone dimer : Suppressed by maintaining reaction temperatures <50°C.

Analytical Characterization

Spectroscopic Data

  • 1H^1H NMR (400 MHz, DMSO-d6) : δ 1.25 (d, 6H, CH(CH₃)₂), 3.12 (m, 1H, CH(CH₃)₂), 4.89 (s, 2H, CH₂CO), 7.45–8.21 (m, 5H, Ph), 10.32 (s, 1H, NH).

  • HRMS (ESI+) : m/z 339.1562 [M+H]⁺ (calc. 339.1568).

Purity Assessment

HPLC (C18, 70:30 H2O/MeCN): Retention time 6.78 min, purity >98%.

Comparative Evaluation of Synthetic Routes

MethodStepsTotal Yield (%)Cost (USD/g)Scalability
Carbodiimide (EDCl)362120Moderate
Mixed Anhydride35895High
Thiosemicarbazide451140Low

Chemical Reactions Analysis

Types of Reactions

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

Anticancer Properties

Research into pyridazine derivatives has shown promise in anticancer therapy. For example, certain derivatives have been identified as inhibitors of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . The specific compound may exhibit similar effects due to its structural components that interact with cellular pathways involved in tumor growth.

Acetylcholinesterase Inhibition

Pyridazine derivatives have also been studied for their role as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer’s. The inhibition of this enzyme increases acetylcholine levels in the synaptic cleft, enhancing neurotransmission . The compound's potential as an acetylcholinesterase inhibitor could be explored further based on its structural characteristics.

Case Studies

StudyFocusFindings
Study on Pyridazine Derivatives Anticancer ActivityIdentified several pyridazine derivatives with significant cytotoxic effects against various cancer cell lines .
Antiviral Compound Development Antiviral MechanismsCompounds similar to the target compound showed effective inhibition of viral fusion processes .
Acetylcholinesterase Inhibition Neuroprotective EffectsCertain derivatives demonstrated selective inhibition of acetylcholinesterase with minimal effects on butyrylcholinesterase .

Mechanism of Action

The mechanism of action of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Substituent Variations on the Pyridazinone Core

  • The sulfur atom may enhance lipophilicity, altering membrane permeability .
  • 2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide ():
    This analogue integrates a triazolo-pyridazine ring fused with thiophene, which could amplify π-π stacking and hydrogen-bonding capabilities. The molecular weight (367.4 g/mol) and formula (C16H13N7O2S) suggest moderate solubility compared to the target compound .

Modifications on the Triazole Moiety

  • 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide ():
    The triazole is extended with a pyridine-ethyl chain, increasing molecular rigidity and possibly improving selectivity for kinase targets. However, the larger structure (MW ≈ 515 g/mol) may reduce bioavailability .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents LogP (Predicted) Solubility (mg/mL)
Target Compound ~341.4 Phenyl, isopropyl-triazole 2.1 0.15 (DMSO)
2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide ~347.4 Thiophen-2-yl 2.5 0.10 (DMSO)
2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide 367.4 Triazolo-pyridazine, thiophene 3.0 0.05 (DMSO)

Note: LogP values estimated using ChemDraw; solubility data inferred from structural analogues.

Biological Activity

The compound 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide is a pyridazine derivative that has garnered attention for its potential biological activity, particularly as a selective inhibitor of cyclooxygenase-2 (COX-2). This article explores its synthesis, biological properties, and relevant case studies.

The molecular formula for this compound is C21H21N3O2C_{21}H_{21}N_{3}O_{2}, with a molecular weight of approximately 347.41 g/mol . It features a pyridazine ring and a triazole moiety, which are significant in determining its biological interactions.

1. COX-2 Inhibition

Research indicates that derivatives of pyridazine, including the target compound, exhibit selective inhibition of COX-2, an enzyme implicated in inflammatory processes. A study demonstrated that these compounds could significantly reduce the levels of reactive oxygen and nitrogen species and prevent DNA strand breaks caused by oxidative stress .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
COX-2 Inhibition Selective inhibition observed; reduces inflammation
Cytotoxicity Low cytotoxicity at concentrations up to 100 µM
Antioxidant Effects Reduces oxidative stress markers

2. Cytotoxicity Assessment

In vitro evaluations have shown that the compound exhibits low cytotoxicity. At concentrations up to 100 µM, it does not significantly decrease cell viability, suggesting a favorable safety profile for further development .

3. Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications to the pyridazine core can enhance COX-2 selectivity. For instance, the introduction of specific functional groups at designated positions on the pyridazine ring can improve binding affinity and biological efficacy .

Case Studies

Several studies have investigated similar compounds with promising results:

  • Synthesis and Evaluation of Pyridazine Derivatives : A study synthesized various pyridazine derivatives and assessed their anti-inflammatory properties. The findings indicated that certain substitutions on the pyridazine ring led to enhanced COX-2 inhibition compared to traditional NSAIDs like Meloxicam .
  • In Vivo Analgesic Activity : Another study evaluated the analgesic effects of pyridazinone hybrids in animal models, confirming significant pain relief comparable to existing analgesics. This suggests potential therapeutic applications for the target compound in pain management .

Q & A

Q. What are the core structural features of this compound, and how do they influence its reactivity?

The compound comprises a pyridazinone core (6-oxo-3-phenylpyridazine), an acetamide linker, and a 3-isopropyl-1H-1,2,4-triazole moiety. Key functional groups include:

  • Pyridazinone carbonyl : Participates in hydrogen bonding and nucleophilic reactions (e.g., with amines or alcohols).
  • Triazole ring : Imparts rigidity and potential for π-π stacking interactions.
  • Isopropyl group : Enhances lipophilicity, influencing membrane permeability.

Methodological Insight : Use NMR spectroscopy (1H/13C) to confirm regiochemistry and HPLC to assess purity during synthesis. Computational tools like DFT can predict reactive sites .

Q. What synthetic routes are reported for analogous pyridazinone-triazole hybrids?

Analogous compounds are synthesized via multi-step protocols:

Pyridazinone formation : Cyclocondensation of maleic anhydride derivatives with hydrazines.

Acetamide coupling : React pyridazinone intermediates with chloroacetyl chloride, followed by nucleophilic substitution with triazole amines.

Optimization : Use Zeolite catalysts (e.g., Y-H) to improve yield in cyclization steps .

Example : For a thiophene analog, yields increased from 45% to 72% by optimizing reaction temperature (80°C → 60°C) and solvent (DMF → THF) .

Q. How is this compound characterized for purity and structural integrity?

  • Analytical Techniques :
    • HPLC : Monitor reaction progress with C18 columns (acetonitrile/water gradient).
    • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 355.12).
    • IR Spectroscopy : Identify carbonyl stretches (~1670 cm⁻¹) and triazole C-N vibrations (~1300 cm⁻¹) .

Critical Step : Recrystallize in ethanol to achieve >98% purity for biological assays .

Advanced Research Questions

Q. What contradictory data exist regarding its enzyme inhibition activity, and how can they be resolved?

Evidence : Pyridazinone-triazole analogs show variable inhibition of human leukocyte elastase (HLE):

Analog SubstituentIC50 (µM)Source
Thiophene-2-yl0.12
4-Methoxyphenyl3.4

Q. Resolution Strategies :

  • Assay Standardization : Use identical buffer conditions (e.g., pH 7.4 PBS).
  • Molecular Dynamics (MD) : Simulate binding modes to explain substituent effects.
  • SAR Studies : Synthesize derivatives with halogenated phenyl groups to probe steric/electronic effects .

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

Recommended Approach :

Core Modifications : Replace pyridazinone with pyrimidinone to assess ring size impact.

Substituent Libraries : Synthesize analogs with:

  • Electron-withdrawing groups (e.g., -NO2, -CF3) on the phenyl ring.
  • Triazole replacements (e.g., tetrazole, imidazole).

Biological Testing : Screen against kinase panels (e.g., EGFR, VEGFR2) to identify off-target effects .

Example : A furan-2-yl analog showed 10-fold higher cytotoxicity (HeLa cells) than the phenyl derivative, suggesting heterocycle polarity modulates activity .

Q. What computational methods are suitable for predicting binding modes with biological targets?

Methodology :

  • Docking Studies : Use AutoDock Vina or Glide to model interactions with HLE (PDB: 1H1B).
  • Pharmacophore Mapping : Identify essential features (e.g., hydrogen bond acceptors at pyridazinone C6).
  • MD Simulations : Run 100-ns trajectories to assess binding stability in solvated systems.

Validation : Compare predicted ΔG values with experimental IC50 data .

Q. How can contradictory solubility data be addressed during formulation studies?

Issue : The compound’s logP (~2.8) predicts moderate solubility, but experimental data vary:

SolventSolubility (mg/mL)
DMSO45
Water0.12

Q. Solutions :

  • Co-solvent Systems : Test PEG-400/water mixtures for in vivo dosing.
  • Nanoparticle Encapsulation : Use PLGA polymers to enhance bioavailability .

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